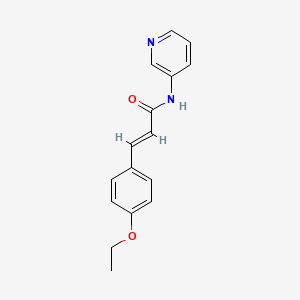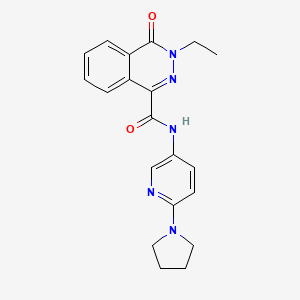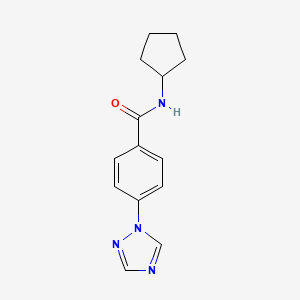
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide, also known as PEPA, is a chemical compound that has been extensively studied for its potential use in scientific research. PEPA belongs to the family of acrylamide derivatives that act as modulators of glutamate receptors. In
Mecanismo De Acción
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which enhances its activity. The enhanced activity of the AMPA receptor leads to increased synaptic transmission, which is critical for learning and memory processes.
Biochemical and Physiological Effects
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In animal models, (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to improve learning and memory, increase synaptic plasticity, and enhance long-term potentiation. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to have neuroprotective effects and to reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a highly potent and selective modulator of the AMPA receptor, making it suitable for studying the role of the receptor in learning and memory processes. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide is also relatively stable and can be easily synthesized in high purity and yield. However, there are also some limitations to using (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments. Its effects on other glutamate receptors are not well understood, and it can be difficult to control the concentration of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide in in vitro experiments.
Direcciones Futuras
For research on (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide include its potential use in the treatment of neurological disorders, the development of more potent and selective modulators of the AMPA receptor, and further understanding of its effects on other glutamate receptors.
Métodos De Síntesis
The synthesis of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide involves a multi-step process that starts with the reaction between 4-ethoxybenzaldehyde and malonic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that include esterification, reduction, and amidation to yield the final product, (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide. The synthesis of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been optimized to yield high purity and yield, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential use as a modulator of glutamate receptors. Glutamate is a neurotransmitter that plays a critical role in synaptic plasticity, learning, and memory. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor. AMPA receptors are involved in fast synaptic transmission and are critical for learning and memory processes. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to enhance the activity of AMPA receptors, leading to increased synaptic transmission and improved learning and memory in animal models.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-8-5-13(6-9-15)7-10-16(19)18-14-4-3-11-17-12-14/h3-12H,2H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMLRNVOHPDJLG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)



![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)

![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)
![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)